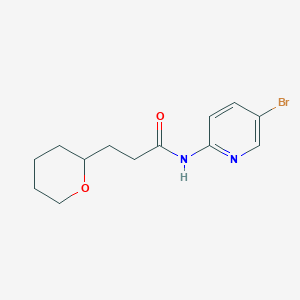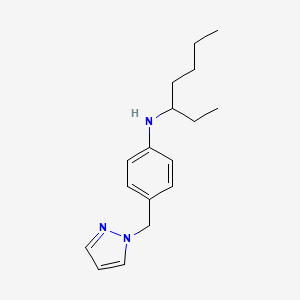
N-heptan-3-yl-4-(pyrazol-1-ylmethyl)aniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-heptan-3-yl-4-(pyrazol-1-ylmethyl)aniline, also known as HPPH, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
Mecanismo De Acción
The mechanism of action of N-heptan-3-yl-4-(pyrazol-1-ylmethyl)aniline involves its ability to selectively accumulate in cancer cells and its activation by light to produce reactive oxygen species that can cause cellular damage and death. N-heptan-3-yl-4-(pyrazol-1-ylmethyl)aniline has been shown to have a high degree of selectivity for cancer cells over normal cells, making it a promising candidate for cancer diagnosis and treatment.
Biochemical and Physiological Effects:
N-heptan-3-yl-4-(pyrazol-1-ylmethyl)aniline has been shown to have minimal toxicity and side effects in animal studies, making it a safe and effective candidate for cancer diagnosis and treatment. N-heptan-3-yl-4-(pyrazol-1-ylmethyl)aniline has also been shown to have a high degree of stability and can be stored for long periods without degradation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using N-heptan-3-yl-4-(pyrazol-1-ylmethyl)aniline in lab experiments include its high degree of selectivity for cancer cells, minimal toxicity and side effects, and stability. However, the limitations of using N-heptan-3-yl-4-(pyrazol-1-ylmethyl)aniline include its high cost and the need for specialized equipment and expertise to perform experiments.
Direcciones Futuras
There are several future directions for N-heptan-3-yl-4-(pyrazol-1-ylmethyl)aniline research, including the development of new synthesis methods to reduce the cost of production, the optimization of photodynamic therapy protocols to improve treatment outcomes, and the exploration of new applications for N-heptan-3-yl-4-(pyrazol-1-ylmethyl)aniline in fields such as neuroscience and microbiology. Additionally, further studies are needed to fully understand the mechanism of action of N-heptan-3-yl-4-(pyrazol-1-ylmethyl)aniline and its potential side effects in humans.
In conclusion, N-heptan-3-yl-4-(pyrazol-1-ylmethyl)aniline is a promising compound that has shown great potential in various fields of scientific research, particularly in cancer diagnosis and treatment. Further research is needed to fully explore the potential of N-heptan-3-yl-4-(pyrazol-1-ylmethyl)aniline and to develop new applications for this compound.
Métodos De Síntesis
The synthesis of N-heptan-3-yl-4-(pyrazol-1-ylmethyl)aniline involves several steps, including the reaction of 3-heptanone with hydrazine hydrate to form 3-heptanone hydrazone, followed by the reaction of the hydrazone with 4-(chloromethyl)aniline to produce N-heptan-3-yl-4-(chloromethyl)aniline. Finally, the reaction of N-heptan-3-yl-4-(chloromethyl)aniline with pyrazole in the presence of a base leads to the formation of N-heptan-3-yl-4-(pyrazol-1-ylmethyl)aniline.
Aplicaciones Científicas De Investigación
N-heptan-3-yl-4-(pyrazol-1-ylmethyl)aniline has been extensively studied for its potential applications in various fields, including cancer diagnosis and treatment, photodynamic therapy, and fluorescence imaging. In cancer diagnosis and treatment, N-heptan-3-yl-4-(pyrazol-1-ylmethyl)aniline has been shown to selectively accumulate in cancer cells and can be used as a diagnostic tool for detecting tumors. In photodynamic therapy, N-heptan-3-yl-4-(pyrazol-1-ylmethyl)aniline can be activated by light to produce reactive oxygen species that can kill cancer cells. In fluorescence imaging, N-heptan-3-yl-4-(pyrazol-1-ylmethyl)aniline can be used as a contrast agent to visualize tumors.
Propiedades
IUPAC Name |
N-heptan-3-yl-4-(pyrazol-1-ylmethyl)aniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25N3/c1-3-5-7-16(4-2)19-17-10-8-15(9-11-17)14-20-13-6-12-18-20/h6,8-13,16,19H,3-5,7,14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAFLEMNRTFKHMT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(CC)NC1=CC=C(C=C1)CN2C=CC=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-heptan-3-yl-4-(pyrazol-1-ylmethyl)aniline | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[(1,4-dimethylpiperazin-2-yl)methyl]benzenesulfonamide](/img/structure/B7577651.png)



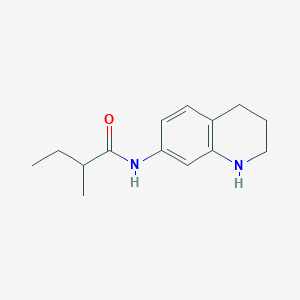
![3-Ethyl-4-[3-(oxan-2-yl)propanoyl]piperazin-2-one](/img/structure/B7577682.png)
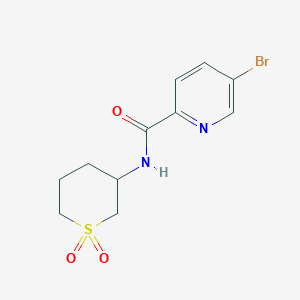
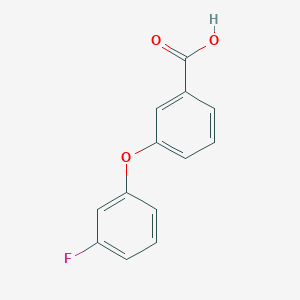
![Methyl 4-[(5-chloropyridin-2-yl)oxy]benzoate](/img/structure/B7577716.png)
